molecular formula C23H30FN3O5 B2672040 Ethyl 4-((2-fluorophenyl)(4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate CAS No. 897735-20-5

Ethyl 4-((2-fluorophenyl)(4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate

Cat. No.: B2672040
CAS No.: 897735-20-5
M. Wt: 447.507
InChI Key: BNWLBDLAPWHTRM-UHFFFAOYSA-N
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Description

Ethyl 4-((2-fluorophenyl)(4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C23H30FN3O5 and its molecular weight is 447.507. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Research by Başoğlu et al. (2013) on the microwave-assisted synthesis of hybrid molecules, including derivatives of ethyl piperazine-1-carboxylate, revealed compounds with notable antimicrobial, antilipase, and antiurease activities. These compounds, generated through various chemical reactions, demonstrated potential biological activities against test microorganisms, with some exhibiting specific antiurease and antilipase effects (Başoğlu et al., 2013).

Neurotransmitter System Studies

The compound's structure is related to those used in the study of neurotransmitter systems, particularly serotonin receptors, as evidenced by research on [18F]p-MPPF, a radiolabeled antagonist used for PET studies of the 5-HT1A receptors. Such studies have contributed significantly to understanding the serotonergic neurotransmission system in both animal models and humans, highlighting the compound's role in advancing neuroscientific research (Plenevaux et al., 2000).

Crystal Structure Analysis

Investigations into the crystal structures of related compounds provide insights into their molecular configurations and potential interactions. The study by Faizi et al. (2016) on the crystal structure of a related benzoic acid derivative reveals detailed molecular conformation, offering a basis for understanding the chemical and physical properties of similar compounds (Faizi et al., 2016).

Dopamine Uptake Inhibition

Research on GBR-12909, a dopamine uptake inhibitor, involves derivatives with structural similarities, focusing on the development of processes for large-scale synthesis. This research is indicative of the broader applicability of such compounds in studying and potentially treating conditions related to dopamine transport, further demonstrating the compound's relevance in neurological research and development (Ironside et al., 2002).

Properties

IUPAC Name

ethyl 4-[(2-fluorophenyl)-[4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxopyridin-3-yl]methyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30FN3O5/c1-4-32-23(30)26-11-9-25(10-12-26)21(17-7-5-6-8-18(17)24)20-19(28)15-16(2)27(22(20)29)13-14-31-3/h5-8,15,21,28H,4,9-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWLBDLAPWHTRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(C2=CC=CC=C2F)C3=C(C=C(N(C3=O)CCOC)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30FN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.